2-(4-Nitrophenyl)morpholine
Overview
Description
“2-(4-Nitrophenyl)morpholine” is a chemical compound with the molecular formula C10H12N2O3 . It is also known by other names such as “4-(4-Nitrophenyl)morpholine” and "Morpholine, 4-(4-nitrophenyl)-" .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions. For instance, one method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . Another method involves the reaction of 2-bromo-1-fluoro-4-nitrobenzene with morpholine in N,N-dimethylformamide.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a morpholine ring attached to a nitrophenyl group . The average mass of the molecule is 208.214 Da and the monoisotopic mass is 208.084793 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve various intermediates and catalysts. For example, it has been used in the catalytic reduction of 4-nitrophenol by nanostructured materials .Physical and Chemical Properties Analysis
“this compound” is a yellow solid with a molecular weight of 208.219 g/mol . It has a boiling point of 516.8±45.0 °C and a density of 1.397 . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Synthesis of Biologically Active Compounds
2-(4-Nitrophenyl)morpholine derivatives play a significant role as intermediates in the synthesis of various biologically active compounds. This includes the synthesis of small molecule inhibitors which are crucial in anticancer studies. Compounds like 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one have shown potential biological activities, demonstrating their importance in medicinal chemistry (Wang et al., 2016).
Anticancer Drug Development
Novel derivatives of morpholine have been synthesized and tested for their cytotoxic effects on various cells, including osteosarcoma and Human Embryonic Kidney cells. These studies are fundamental in the development of new anticancer drugs, as they help in understanding the cytotoxicity and mechanisms of cell death induced by these compounds (Doan et al., 2016).
Pharmacological Investigations
Pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines have been explored. These investigations provide insights into their activities, such as alpha-adrenergic-stimulating activity and effects on responses to norepinephrine, which are crucial in understanding their potential therapeutic applications (Balsamo et al., 1979).
Synthesis of Morpholine Analogues
A variety of morpholine analogues with interesting biological activities like sympathomimetic, analgesic, and anti-inflammatory properties have been synthesized. These studies contribute to the understanding of the structure-activity relationships and potential therapeutic applications of these compounds (Rekka & Kourounakis, 2010).
Antimicrobial Activity
Morpholine derivatives have been evaluated for their antimicrobial activities. For instance, Schiff bases of 4-(2-Aminophenyl)-Morpholines exhibited significant antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance (Panneerselvam et al., 2009).
Optimization in Pharmaceutical Synthesis
Continuous synthesis techniques for morpholine derivatives, like 4-(2-fluoro-4-nitrophenyl)morpholine, have been developed. These studies focus on optimizing process conditions for the efficient production of key intermediates in pharmaceutical synthesis (Pereira et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
2-(4-nitrophenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUCKOYGKLBSOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501010 | |
Record name | 2-(4-Nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61192-65-2 | |
Record name | 2-(4-Nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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